molecular formula C7H4F2N2O B14034937 3-(Difluoromethoxy)picolinonitrile

3-(Difluoromethoxy)picolinonitrile

Cat. No.: B14034937
M. Wt: 170.12 g/mol
InChI Key: SBSZZIDLFZPOPJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)picolinonitrile is a fluorinated pyridine derivative characterized by a difluoromethoxy (–OCF₂H) group at the third position and a nitrile (–CN) group at the second position of the pyridine ring. This compound is notable for its unique electronic and steric properties, which arise from the combination of fluorine’s electronegativity, the electron-withdrawing nitrile group, and the spatial arrangement of substituents.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

3-(difluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-3-11-5(6)4-10/h1-3,7H

InChI Key

SBSZZIDLFZPOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(Difluoromethoxy)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

The distinctiveness of 3-(Difluoromethoxy)picolinonitrile becomes apparent when compared to structurally related picolinonitriles and difluoromethoxy-substituted pyridines. Below is a detailed analysis:

Substituent Effects: Difluoromethoxy vs. Other Functional Groups
Compound Name Key Substituents Key Properties/Applications Reference
This compound –OCF₂H (C3), –CN (C2) High lipophilicity due to fluorine; potential for CNS-targeting drugs (inferred from similar difluoromethoxy analogs).
5-Methoxy-3-(trifluoromethyl)picolinonitrile –OCH₃ (C5), –CF₃ (C3), –CN (C2) Enhanced metabolic stability compared to non-fluorinated analogs; used in kinase inhibitor development.
3-Chloro-5-(difluoromethoxy)picolinic acid –OCF₂H (C5), –Cl (C3), –COOH (C2) Herbicidal activity; chlorine enhances electrophilicity, while –COOH improves water solubility.
3-(Benzyloxy)picolinonitrile –OCH₂C₆H₅ (C3), –CN (C2) Intermediate in anticancer drug synthesis; benzyloxy group increases steric bulk, reducing enzymatic degradation.

Key Observations :

  • The difluoromethoxy group (–OCF₂H) in this compound offers a balance of lipophilicity and metabolic stability compared to methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups. For example, trifluoromethoxy analogs (e.g., 5-Methoxy-3-(trifluoromethyl)picolinonitrile) exhibit higher electron-withdrawing effects, which may reduce bioavailability in some contexts .
  • Chlorine substitution (as in 3-Chloro-5-(difluoromethoxy)picolinic acid) introduces stronger electrophilicity, favoring interactions with nucleophilic biological targets, but at the cost of reduced solubility .
Positional Isomerism and Bioactivity
Compound Name Substituent Positions Biological Activity Reference
5-Fluoro-4-(trifluoromethyl)picolinonitrile –F (C5), –CF₃ (C4), –CN (C2) Antiviral activity against RNA viruses; fluorine at C5 enhances target binding affinity.
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile –F (C3), –C≡C–Si(CH₃)₃ (C5), –CN (C2) Used in material science for silicon-based polymers; ethynyl group enables cross-coupling reactions.
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile –N(C₂H₅)₂ (C3), –CF₃ (C5), –CN (C2) Antidepressant candidate; diethylamino group enhances blood-brain barrier penetration.

Key Observations :

  • Positional changes significantly alter bioactivity. For instance, fluorination at C5 (as in 5-Fluoro-4-(trifluoromethyl)picolinonitrile) improves antiviral potency, whereas fluorination at C3 (as in 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile) shifts utility to materials science .
  • The nitrile group’s position (C2 in all cases) is conserved across analogs, suggesting its critical role in hydrogen bonding or dipole interactions with biological targets.
Physicochemical and Pharmacokinetic Properties
Property This compound (Predicted) 5-Methoxy-3-(trifluoromethyl)picolinonitrile 3-Chloro-5-(difluoromethoxy)picolinic acid
LogP ~2.5 (moderate lipophilicity) 2.8 1.9
pKa ~3.4 (weak acid due to –CN) 3.6 2.1 (–COOH)
Ionization at pH 1 ~30% ionized 99% ionized (due to –CF₃ and –OCH₃) 99% ionized (due to –COOH)
Metabolic Stability High (fluorine reduces CYP450 metabolism) Moderate Low (prone to hydrolysis)

Key Observations :

  • The difluoromethoxy group likely improves metabolic stability compared to non-fluorinated analogs (e.g., 3-(Benzyloxy)picolinonitrile) but may reduce solubility relative to carboxylated derivatives like 3-Chloro-5-(difluoromethoxy)picolinic acid .
  • Predicted logP values suggest suitability for central nervous system (CNS) drug development, aligning with trends in fluorinated neuroactive compounds.

Biological Activity

3-(Difluoromethoxy)picolinonitrile is a chemical compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group (-C≡N) and a difluoromethoxy substituent at the 3-position. The presence of the difluoromethoxy group enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.

Property Value
Molecular FormulaC₇H₆F₂N₂O
Molecular Weight174.14 g/mol
LogP2.5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of target proteins.

Antimycobacterial Activity

Recent studies have identified this compound as a potent inhibitor of DprE1, an enzyme critical for mycobacterial cell wall biosynthesis. This enzyme is involved in the synthesis of decaprenylphosphoryl-arabinose (DPA), which is essential for forming lipoarabinomannan and other vital components of the mycobacterial cell wall. In vitro assays demonstrated that this compound exhibited significant inhibitory activity against DprE1 with a pIC50 value greater than 6, indicating strong potential as an antimycobacterial agent .

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. It serves as a precursor in the synthesis of novel analogues with enhanced insecticidal activity. For instance, derivatives synthesized from this compound were tested against various insect species, showing promising results in terms of efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the picolinonitrile scaffold can lead to significant changes in potency and selectivity:

  • Positioning of Substituents : Variations at the 2-, 4-, and 6-positions on the pyridine ring have been explored to enhance biological activity.
  • Fluorination Effects : The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability .

Case Study 1: Antimycobacterial Efficacy

A study focused on the development of DprE1 inhibitors highlighted that this compound demonstrated superior enzymatic inhibition compared to other analogues. The compound was characterized by good solubility and low cytotoxicity, making it a suitable candidate for further optimization .

Case Study 2: Insecticidal Applications

In agricultural research, derivatives synthesized from this compound were tested against common pests. The results indicated that certain analogues exhibited over 90% mortality rates in targeted insect populations within 48 hours post-exposure, showcasing their potential as effective insecticides .

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